molecular formula C₂₈H₂₆F₄N₂O₇S B1141177 (R)-Bicalutamide (1S)-Camphanic Acid Ester CAS No. 1217546-57-0

(R)-Bicalutamide (1S)-Camphanic Acid Ester

Cat. No.: B1141177
CAS No.: 1217546-57-0
M. Wt: 610.57
InChI Key:
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Description

®-Bicalutamide (1S)-Camphanic Acid Ester is a chemical compound that combines the properties of ®-Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer, with (1S)-Camphanic Acid, a derivative of camphor. This esterification enhances the compound’s stability and bioavailability, making it a subject of interest in medicinal chemistry.

Scientific Research Applications

®-Bicalutamide (1S)-Camphanic Acid Ester has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential use in enhancing the bioavailability and stability of ®-Bicalutamide, making it more effective in treating prostate cancer.

    Biology: The compound’s interactions with biological systems are explored to understand its pharmacokinetics and pharmacodynamics.

    Chemistry: It serves as a model compound for studying esterification reactions and the effects of esterification on drug properties.

    Industry: The compound’s stability and bioavailability make it a candidate for pharmaceutical formulations.

Mechanism of Action

Target of Action

Esters, in general, are known to undergo hydrolysis, a chemical reaction in which a molecule is split into two parts by the addition of a water molecule .

Mode of Action

The mode of action of esters, including “®-Bicalutamide (1S)-Camphanic Acid Ester”, involves a typical nucleophilic acyl substitution pathway. In this process, a hydroxide ion acts as the nucleophile that adds to the ester carbonyl group to give a tetrahedral intermediate. The loss of an alkoxide ion then gives a carboxylic acid, which is deprotonated to give the carboxylate ion .

Biochemical Pathways

The biochemical pathways affected by the action of esters involve the hydrolysis of the ester group. This process can lead to the production of carboxylic acids and alcohols

Pharmacokinetics

The hydrolysis of esters can impact their bioavailability, as it can lead to the formation of different compounds with potentially different pharmacokinetic properties .

Result of Action

The result of the action of “®-Bicalutamide (1S)-Camphanic Acid Ester” would be the formation of a carboxylic acid and an alcohol through the process of hydrolysis

Action Environment

The action of “®-Bicalutamide (1S)-Camphanic Acid Ester”, like other esters, can be influenced by environmental factors. For instance, the presence of a dilute acid can act as a catalyst for the hydrolysis of the ester . Additionally, factors such as temperature and the presence of water can also influence the rate and extent of ester hydrolysis .

Future Directions

Future research could explore the selective hydrodeoxygenation of esters to ethers, which is a promising method for synthesizing unsymmetrical ethers . Additionally, the development of more efficient catalysts for fatty acid ester hydrogenation could be a potential area of exploration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Bicalutamide (1S)-Camphanic Acid Ester typically involves the esterification of ®-Bicalutamide with (1S)-Camphanic Acid. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as using less hazardous solvents and reagents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

®-Bicalutamide (1S)-Camphanic Acid Ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ®-Bicalutamide and (1S)-Camphanic Acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the ester into corresponding alcohols and acids.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

    Hydrolysis: ®-Bicalutamide and (1S)-Camphanic Acid.

    Oxidation: Oxidized derivatives of the ester.

    Reduction: Alcohols and acids corresponding to the ester components.

Comparison with Similar Compounds

Similar Compounds

    ®-Bicalutamide: The parent compound, used as an anti-androgen in prostate cancer treatment.

    (S)-Bicalutamide: The enantiomer of ®-Bicalutamide, with different pharmacological properties.

    Camphanic Acid Esters: Other esters of camphanic acid with various pharmacological applications.

Uniqueness

®-Bicalutamide (1S)-Camphanic Acid Ester is unique due to its combination of ®-Bicalutamide and (1S)-Camphanic Acid, which enhances its stability and bioavailability. This makes it a promising candidate for more effective prostate cancer treatment compared to ®-Bicalutamide alone.

Properties

IUPAC Name

[(2R)-1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F4N2O7S/c1-24(2)25(3)11-12-27(24,41-22(25)36)23(37)40-26(4,15-42(38,39)19-9-6-17(29)7-10-19)21(35)34-18-8-5-16(14-33)20(13-18)28(30,31)32/h5-10,13H,11-12,15H2,1-4H3,(H,34,35)/t25?,26-,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOWAADSTULBRZ-QLLQDVQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)OC(C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2(CCC1(OC2=O)C(=O)O[C@@](C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F4N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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